molecular formula C27H27ClN2O4 B10915969 1-(3-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

1-(3-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

Cat. No.: B10915969
M. Wt: 479.0 g/mol
InChI Key: PRDNWWYGIIJWBV-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is a synthetic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its complex structure, which includes chlorophenyl and dimethoxyphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole typically involves the reaction of suitable chalcones with hydrazine derivatives. One common method involves the condensation of 3-chlorobenzaldehyde with 3,4-dimethoxyacetophenone to form the corresponding chalcone. This chalcone is then reacted with hydrazine hydrate under reflux conditions in ethanol, leading to the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole stands out due to its unique combination of chlorophenyl and dimethoxyphenyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C27H27ClN2O4

Molecular Weight

479.0 g/mol

IUPAC Name

1-(3-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethylpyrazole

InChI

InChI=1S/C27H27ClN2O4/c1-6-21-26(17-10-12-22(31-2)24(14-17)33-4)29-30(20-9-7-8-19(28)16-20)27(21)18-11-13-23(32-3)25(15-18)34-5/h7-16H,6H2,1-5H3

InChI Key

PRDNWWYGIIJWBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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